molecular formula C11H17BrN2O5 B15307292 (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B15307292
M. Wt: 337.17 g/mol
InChI Key: FAWYTSTYZAEHPI-RQJHMYQMSA-N
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Description

(2S)-3-[(5R)-3-Bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound featuring a brominated dihydroisoxazole ring and a tert-butoxycarbonyl (Boc)-protected amino group. Its stereochemistry is defined by the (2S) configuration at the propanoic acid backbone and the (5R) configuration at the oxazol-5-yl moiety. The bromine substituent on the oxazole ring enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in medicinal chemistry or enzyme inhibition studies.

Properties

Molecular Formula

C11H17BrN2O5

Molecular Weight

337.17 g/mol

IUPAC Name

(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H17BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6-,7+/m1/s1

InChI Key

FAWYTSTYZAEHPI-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CC(=NO1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC(=NO1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the oxazoline ring through a cyclization reaction. The bromine atom is then introduced via a bromination reaction. The tert-butoxycarbonyl (Boc) group is added to protect the amino group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The oxazoline ring and the bromine atom play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group protects the amino acid during these interactions, ensuring the compound’s stability and activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Dihydroisoxazole 3-Bromo, Boc-protected amino ~337.2 (calculated) Carboxylic acid, Boc-amide, brominated oxazole
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9) Thiazolidinone Nitrobenzylidene, p-tolyl ~453.4 Nitro group, thiazolidinone, carboxylic acid
3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (10) Thiazolidinone Thiophen-methylene, p-tolyl ~440.5 Thiophene, thiazolidinone, carboxylic acid
3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (12) Thiazolidinone 5,5-Dibromo ~494.1 Dibromo-thiazolidinone, carboxylic acid

Key Observations :

  • Bromination Effects: The target compound’s 3-bromo substituent on the oxazole ring contrasts with compound 12’s 5,5-dibromo-thiazolidinone. Bromine increases molecular weight and may enhance electrophilicity or steric hindrance in binding interactions .
  • Heterocycle Comparison: The dihydroisoxazole core in the target compound differs from the thiazolidinone rings in compounds 9–12.
  • Boc Protection: Unlike the nitro or thiophene groups in analogs, the Boc group in the target compound provides steric protection for the amino group, a common strategy in prodrug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-Boc-amino propanoic acid, and how are intermediates characterized?

  • Methodology :

  • Boc Protection : Introduce the Boc group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, anhydrous solvent) to protect the amino group. Monitor completion via TLC or HPLC .

  • Bromo-oxazole Formation : Synthesize the 3-bromo-4,5-dihydro-1,2-oxazol-5-yl moiety via cyclization of brominated precursors under reflux conditions (e.g., ethanol/water mixture). Characterize intermediates using 1^1H/13^{13}C NMR (peaks at δ 4.2–5.1 ppm for oxazoline protons) and IR (C=N stretch ~1650 cm1^{-1}) .

  • Coupling Steps : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the oxazole ring to the propanoic acid backbone. Confirm stereochemistry via NOESY or chiral HPLC .

    • Data Table :
StepKey Reagents/ConditionsCharacterization MethodsReference
Boc ProtectionBoc-Cl, TEA, RT, DCM1^1H NMR (δ 1.4 ppm, Boc CH3_3)
Oxazole CyclizationNBS, H2_2O/EtOH, reflux13^{13}C NMR (C-Br ~95 ppm)

Q. How can researchers ensure stereochemical fidelity during synthesis, particularly for the (2S)- and (5R)-configurations?

  • Methodology :

  • Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps.
  • Validate configurations via X-ray crystallography or optical rotation comparisons with known standards .
  • Monitor diastereomer ratios using chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the Boc group (δ 1.4 ppm, 9H), oxazoline protons (δ 4.5–5.1 ppm), and carboxylate (δ 12.5 ppm, broad).
  • Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]+^+ for C12_{12}H18_{18}BrN2_2O5_5: 373.04).
  • Elemental Analysis : Ensure C, H, N, Br percentages match theoretical values (±0.3%) .

Advanced Research Questions

Q. How can reaction contradictions (e.g., unexpected bromo-oxazole ring opening) be resolved during synthesis?

  • Methodology :

  • Troubleshooting : If ring opening occurs, adjust reaction pH (neutral) and avoid protic solvents. Use milder brominating agents (e.g., NBS vs. Br2_2).
  • Byproduct Analysis : Employ LC-MS to identify degradation products. For example, a hydrolyzed oxazole may show a carbonyl peak at δ 170–175 ppm in 13^{13}C NMR .

Q. What strategies mitigate decomposition of the bromo-oxazole moiety under acidic/basic conditions?

  • Methodology :

  • Stabilize the oxazole ring by substituting electron-withdrawing groups or using protective coatings (e.g., micellar catalysis).
  • Optimize reaction conditions: pH 6–8, low temperature (0–5°C), and inert atmosphere (N2_2) .

Q. How is this compound applied in studying enzyme inhibition or peptide mimetics?

  • Methodology :

  • Enzyme Assays : Use the compound as a protease inhibitor scaffold. Test inhibition kinetics (Ki_i) via fluorogenic substrates (e.g., AMC-tagged peptides).
  • Peptide Conjugation : Couple the carboxylate to amine-containing peptides using EDC/NHS chemistry. Confirm conjugation via MALDI-TOF MS .

Safety & Handling

Q. What safety protocols are recommended for handling this compound’s reactive groups (bromo, Boc-protected amine)?

  • Methodology :

  • PPE : Nitrile gloves, safety goggles, and lab coat.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors.
  • Waste Disposal : Quench bromo byproducts with Na2_2S2_2O3_3 before disposal .

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